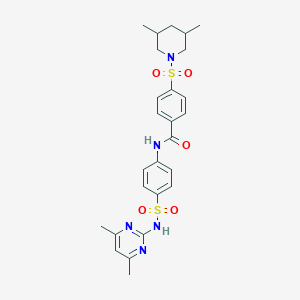
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O5S2 and its molecular weight is 557.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide , with the CAS number 474621-87-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₄₂H₅₀N₄O₈S₂
- Molecular Weight : 802.9984
- SMILES Notation : COc1cc(ccc1NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C)c1ccc(c(c1)OC)NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and cell proliferation through several mechanisms:
- Folate Biosynthesis Inhibition : Similar to other sulfonamides, this compound competes with para-aminobenzoic acid (PABA), inhibiting the synthesis of folate necessary for bacterial growth. This leads to a bactericidal effect against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. This action contributes to its antibacterial properties .
- Anticancer Activity : Preliminary studies indicate that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves the disruption of cellular processes that lead to apoptosis in cancer cells .
Antibacterial Efficacy
A study evaluating novel sulfonamide derivatives found that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 μM against various bacterial strains, demonstrating significant bactericidal activity .
| Pathogen | MIC (μM) | MBC (μM) |
|---|---|---|
| MRSA | 3.91 | 7.83 |
| Escherichia coli | 5.12 | 10.24 |
| Klebsiella pneumoniae | 4.50 | 9.00 |
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines with IC₅₀ values ranging from 7.5 to 11.1 μM . The following table summarizes the cytotoxic effects against selected cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HepG2 | 10.0 |
| MCF7 | 8.5 |
| A549 | 11.0 |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Study on MRSA : A derivative was shown to prevent biofilm formation in MRSA, indicating its potential as a treatment option for resistant infections .
- Cytotoxicity Evaluation : Research demonstrated that certain derivatives exhibited lower cytotoxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index for further development .
属性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S2/c1-17-13-18(2)16-31(15-17)38(35,36)24-9-5-21(6-10-24)25(32)29-22-7-11-23(12-8-22)37(33,34)30-26-27-19(3)14-20(4)28-26/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWORKCSMBNZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














